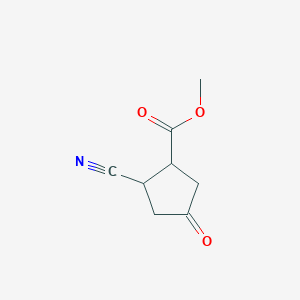

Methyl 2-cyano-4-oxocyclopentane-1-carboxylate

Beschreibung

Eigenschaften

CAS-Nummer |

93929-61-4 |

|---|---|

Molekularformel |

C8H9NO3 |

Molekulargewicht |

167.16 g/mol |

IUPAC-Name |

methyl 2-cyano-4-oxocyclopentane-1-carboxylate |

InChI |

InChI=1S/C8H9NO3/c1-12-8(11)7-3-6(10)2-5(7)4-9/h5,7H,2-3H2,1H3 |

InChI-Schlüssel |

WABYAOXAHWGEGQ-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1CC(=O)CC1C#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Acid-Catalyzed Hydrolysis and Esterification

One common synthetic approach starts from 3-oxocyclopentane-1-carboxylic acid derivatives. According to a 2005 patent (WO2005108341A1), the method involves treating the starting acid or ester with a strong acid catalyst such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid in the presence of water or alcohols to promote hydrolysis or esterification reactions.

- Acid Catalyst: Hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid preferred for operability and economy.

- Acid Amount: 0.001 to 50 mol% relative to the starting material.

- Water Use: Typically 1 to 20 times the mass of the acid derivative.

- Reaction Temperature: 20 to 100 °C.

- Reaction Time: 1 to 20 hours.

This method allows conversion of 3-oxocyclopentane-1-carboxylic acid derivatives into esters like methyl 2-cyano-4-oxocyclopentane-1-carboxylate by controlling the acid concentration and reaction environment.

Alkylation and Cyanation Strategies

Another route involves alkylation of cyclopentanone derivatives followed by cyanation. The European patent EP0537909B1 describes preparation of 3-substituted 1-alkyl-2-oxocyclopentane carboxylic acid alkyl esters, which are structurally related compounds. The process includes:

- Alkylation: Using alkyl halides or benzyl halides under basic conditions (e.g., sodium hydride or sodium methoxide) to introduce alkyl groups at specific ring positions.

- Cyanation: Introduction of the cyano group (-CN) typically via nucleophilic substitution or addition reactions using cyanide sources.

- Solvents: Commonly used solvents include dimethylformamide, acetonitrile, or toluene.

- Reaction Conditions: Controlled temperature and time to favor selective substitution without side reactions.

Although the patent focuses on benzyl-substituted derivatives, the principles apply to methyl 2-cyano-4-oxocyclopentane-1-carboxylate synthesis, particularly the use of alkylation and cyanation to functionalize the cyclopentane ring.

Comparative Data Table of Key Preparation Parameters

Research Findings and Analytical Notes

- The acid-catalyzed method provides a versatile and scalable approach, allowing fine control over ester formation and oxo group installation by adjusting acid type and concentration.

- Alkylation and cyanation routes offer specificity in introducing substituents but require careful handling of cyanide reagents and strong bases, with attention to reaction safety and byproduct minimization.

- Reaction monitoring via 1H NMR spectroscopy and chromatographic techniques is essential for optimizing reaction times and confirming product purity.

- The choice of solvent significantly impacts reaction rates and selectivity; polar aprotic solvents like dimethylformamide favor nucleophilic substitution steps in cyanation.

Summary and Expert Perspective

The preparation of methyl 2-cyano-4-oxocyclopentane-1-carboxylate is best achieved through either acid-catalyzed hydrolysis/esterification of cyclopentanone carboxylic acid derivatives or through alkylation followed by cyanation of cyclopentanone precursors. Both methods have been validated in patent literature and research settings, offering complementary advantages:

- Acid-catalyzed methods excel in operational simplicity and scalability.

- Alkylation/cyanation methods provide structural versatility for derivative synthesis.

Optimizing reaction parameters such as acid concentration, temperature, solvent, and reaction time is critical for maximizing yield and purity. These methods reflect the current state-of-the-art in the synthesis of functionalized cyclopentanone esters with cyano substituents.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyano-4-oxo-cyclopentanecarboxylic acid methyl ester can undergo various types of chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The keto group can be reduced to form the corresponding alcohol.

Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid or base.

Reduction: Commonly performed using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.

Major Products Formed

Hydrolysis: 2-Cyano-4-oxo-cyclopentanecarboxylic acid.

Reduction: 2-Cyano-4-hydroxy-cyclopentanecarboxylic acid methyl ester.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies

Methyl 2-cyano-4-oxocyclopentane-1-carboxylate serves as a versatile building block in organic synthesis. Its structure allows for various transformations that can lead to the formation of complex molecules.

Synthesis of Pharmaceutical Intermediates

The compound is utilized in the synthesis of xanthine derivatives, which are known for their role as adenosine antagonists. These derivatives have potential applications in treating conditions such as asthma and other respiratory diseases due to their bronchodilator effects . The synthetic pathway typically involves the reaction of methyl 2-cyano-4-oxocyclopentane-1-carboxylate with other reagents under controlled conditions to yield desired products.

Reaction with Active Methylene Compounds

Recent studies have demonstrated its effectiveness in reactions involving active methylene compounds, facilitating the construction of complex tricarbonyl compounds . This highlights its utility in multi-step synthetic routes that are essential for drug development.

Pharmaceutical Applications

The pharmaceutical industry has shown considerable interest in methyl 2-cyano-4-oxocyclopentane-1-carboxylate due to its potential as an intermediate in drug synthesis.

Development of Antagonists

This compound is particularly noted for its role in synthesizing xanthine derivatives, which act as adenosine receptor antagonists. These compounds are crucial in developing therapies for various conditions, including cardiovascular diseases and neurological disorders .

Cosmetic Formulations

In addition to its pharmaceutical applications, methyl 2-cyano-4-oxocyclopentane-1-carboxylate has been explored for use in cosmetic formulations. Its properties may contribute to the stability and efficacy of topical products, enhancing skin hydration and barrier function .

Case Studies and Research Findings

Several studies have documented the successful application of methyl 2-cyano-4-oxocyclopentane-1-carboxylate in various contexts.

Pharmaceutical Case Study

A notable case involved the synthesis of a new class of adenosine antagonists using this compound as a key intermediate. The resultant compounds exhibited promising pharmacological profiles, indicating their potential for further development into therapeutic agents .

Cosmetic Formulation Research

Research has also focused on formulating stable cosmetic products incorporating methyl 2-cyano-4-oxocyclopentane-1-carboxylate. Studies have shown that formulations containing this compound can improve skin hydration and enhance product performance through better absorption characteristics .

Wirkmechanismus

The mechanism of action of 2-Cyano-4-oxo-cyclopentanecarboxylic acid methyl ester involves its interaction with various molecular targets and pathways. The cyano and keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare methyl 2-cyano-4-oxocyclopentane-1-carboxylate with four structurally related cyclopentane derivatives, highlighting differences in functional groups, reactivity, and applications.

Key Comparative Insights:

Functional Group Influence on Reactivity: The cyano group in the target compound enhances electrophilicity at the adjacent carbon, favoring nucleophilic attacks (e.g., in cyanoalkylation reactions). This contrasts with the amino group in methyl 3-aminocyclopentanecarboxylate, which participates in acid-base reactions or imine formation . The oxo group in the 4-position allows keto-enol tautomerism, enabling enolate formation for alkylation or aldol reactions. This is absent in compounds lacking a ketone, such as methyl 1-(methylamino)cyclopentanecarboxylate .

Conversely, the chlorophenyl group in the metconazole intermediate enhances electronic effects for regioselective reactions . The methyl ester in all compounds ensures moderate solubility in organic solvents, facilitating synthetic manipulations.

Applications and Safety: Compounds with chlorophenyl or benzyl substituents are often intermediates in agrochemicals or fragrances due to their aromatic stability . Amino-containing derivatives require rigorous safety protocols (e.g., gloves, face shields) to prevent exposure, as noted in safety data sheets . The cyano group in the target compound may pose toxicity risks similar to nitriles, necessitating careful handling.

Synthetic Utility: The target compound’s cyano and oxo groups provide multiple reaction sites for cascade syntheses, unlike the single-functional-group analogs. For example, it could undergo tandem nucleophilic addition at the cyano group followed by cyclization via the oxo group.

Biologische Aktivität

Methyl 2-cyano-4-oxocyclopentane-1-carboxylate is a cyclic compound with notable biological activities. Its structure allows for various interactions within biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 2-cyano-4-oxocyclopentane-1-carboxylate features a cyclopentane ring with a cyano and a carbonyl group, contributing to its reactivity and biological properties. The molecular formula is , and its structural representation can be summarized as follows:

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 20 | Cell cycle arrest and apoptosis |

| A549 | 18 | Reactive oxygen species generation |

Antimicrobial Activity

Methyl 2-cyano-4-oxocyclopentane-1-carboxylate has also shown promising antimicrobial activity. It was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) that suggest potential as a lead compound for antibiotic development.

Table 2: Antimicrobial Activity Summary

| Bacterial Strain | MIC (µg/mL) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate activity |

| Escherichia coli | 64 | Moderate to weak activity |

| Pseudomonas aeruginosa | 128 | Weak activity |

The biological activity of methyl 2-cyano-4-oxocyclopentane-1-carboxylate can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Regulation : It causes cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.

- Antimicrobial Action : The presence of the cyano group may interfere with bacterial cell wall synthesis or function.

Case Studies

A notable case study involved the synthesis of methyl 2-cyano-4-oxocyclopentane-1-carboxylate derivatives to enhance its biological activity. Modifications to the side chains were made to improve solubility and potency against cancer cells. The derivatives showed enhanced activity compared to the parent compound, indicating that structural optimization is crucial for developing effective therapeutics.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Methyl 2-cyano-4-oxocyclopentane-1-carboxylate?

- Methodological Answer : A common approach involves reacting cyclopentanone derivatives with malononitrile in the presence of a base (e.g., sodium ethoxide or potassium tert-butoxide), followed by esterification with methanol. Key parameters include:

- Base selection : Strong bases promote nucleophilic addition to the ketone.

- Solvent : Polar aprotic solvents (e.g., ethanol or methanol) enhance reaction efficiency.

- Temperature : Room temperature to reflux (40–80°C) balances reaction rate and side-product formation .

- Industrial scalability : Continuous flow processes and catalyst optimization improve yield and purity .

Q. What safety protocols are critical when handling Methyl 2-cyano-4-oxocyclopentane-1-carboxylate?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Seek medical attention if ingested or inhaled .

- Storage : Keep in a cool, dry place away from oxidizers and ignition sources due to the compound’s nitrile group reactivity .

Q. How can functional group reactivity guide selective modifications of this compound?

- Methodological Answer :

- Cyano group (-CN) : Acts as an electrophile in nucleophilic substitution or reduction reactions (e.g., conversion to amines using LiAlH4).

- Ketone (4-oxo) : Participates in condensations (e.g., forming hydrazones) or reductions (e.g., NaBH4 to yield secondary alcohols).

- Ester group : Hydrolyzes to carboxylic acids under acidic/basic conditions .

Advanced Research Questions

Q. How can computational tools streamline retrosynthetic planning for this compound?

- Methodological Answer : AI-driven platforms (e.g., Template_relevance models) leverage databases like Reaxys and Pistachio to propose feasible routes. For example:

- One-step synthesis : Identify precursors like cyclopentanone derivatives and malononitrile.

- Plausibility scoring : Prioritize routes with minimal side reactions using heuristic algorithms .

- Validation : Cross-check predicted pathways with experimental data on similar cyclopentane derivatives .

Q. What crystallographic techniques are suitable for resolving its molecular structure?

- Methodological Answer :

- Single-crystal X-ray diffraction : Use SHELXL for refinement and SHELXS/SHELXD for structure solution.

- Data collection : High-resolution synchrotron data improves accuracy for the compound’s strained cyclopentane ring.

- Twinning analysis : Employ SHELXPRO to handle potential crystal twinning .

Q. How can contradictory data in reaction yields be systematically addressed?

- Methodological Answer :

- Variable screening : Use Design of Experiments (DoE) to test parameters (e.g., solvent polarity, base strength).

- Kinetic profiling : Monitor reaction progress via HPLC or in situ IR to identify intermediate bottlenecks.

- Byproduct analysis : Characterize impurities via GC-MS or NMR to refine purification protocols .

Q. What strategies enable selective functionalization of the cyclopentane ring?

- Methodological Answer :

- Steric effects : Leverage the 4-oxo group’s electron-withdrawing nature to direct substitutions at the 2-cyano position.

- Catalytic asymmetric synthesis : Chiral ligands (e.g., BINOL) can induce enantioselectivity in ring-opening reactions.

- Cross-coupling : Suzuki-Miyaura reactions at the ester group’s α-carbon require palladium catalysts .

Q. What mechanistic insights apply to its participation in cyclization reactions?

- Methodological Answer :

- Acid-catalyzed cyclization : The 4-oxo group facilitates enol formation, enabling intramolecular attacks (e.g., forming fused bicyclic structures).

- BF3·Et2O-mediated pathways : Stabilize carbocation intermediates during ring expansion or contraction .

Methodological Notes

- Spectroscopic characterization : Use NMR to distinguish carbonyl carbons (ester: ~170 ppm; ketone: ~210 ppm). IR confirms nitrile absorption (~2250 cm).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the compound from byproducts. Recrystallization in methanol improves purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.